4-(4-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
4-(4-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-12-19-20-16(23-12)18-15(21)6-5-11-22-14-9-7-13(8-10-14)17(2,3)4/h7-10H,5-6,11H2,1-4H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRPMFYOSYJFIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCCOC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:
Formation of the tert-butylphenoxy intermediate: This step involves the reaction of tert-butylphenol with an appropriate halogenating agent to introduce the phenoxy group.
Synthesis of the thiadiazole ring: The thiadiazole ring is synthesized by reacting a suitable precursor with sulfur and nitrogen sources under controlled conditions.
Coupling reaction: The final step involves coupling the tert-butylphenoxy intermediate with the thiadiazole ring using a coupling agent such as a carbodiimide to form the desired butanamide compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
4-(4-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenoxy or thiadiazole rings are replaced with other groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the cytotoxic properties of thiadiazole derivatives, including 4-(4-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
- Case Study : A structure–activity relationship (SAR) study indicated that modifications in the thiadiazole ring can enhance anticancer activity. For instance, derivatives with specific substitutions exhibited IC50 values ranging from 0.28 to 1.78 μg/mL against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Compound A | MCF-7 | 0.28 |
| Compound B | A549 | 0.52 |
| This compound | SK-MEL-2 | 4.27 |
Antifungal Activity
The compound has also been evaluated for its antifungal properties. Preliminary molecular docking studies suggest that it may inhibit key enzymes involved in fungal cell wall synthesis.
- Case Study : In vitro tests demonstrated that certain derivatives of thiadiazoles exhibit significant antifungal activity against pathogenic fungi such as Aspergillus species and Candida albicans. The docking studies indicated favorable interactions with fungal proteins critical for survival .
Agricultural Applications
Thiadiazole derivatives are being explored as potential agrochemicals due to their effectiveness in pest control and plant disease management.
Mechanism of Action
The mechanism of action of 4-(4-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Backbone Flexibility : The target compound’s butanamide chain (vs. rigid benzamide in or pyridinesulfonamide in ) may enhance conformational flexibility, influencing binding to biological targets.
Polarity : Sulfonamide derivatives (e.g., ) exhibit higher polarity due to sulfonyl groups, which could improve water solubility relative to the target’s ether and alkyl substituents.
Spectral and Tautomeric Behavior
- IR Spectroscopy : The target compound’s amide C=O stretch (~1660–1680 cm⁻¹) and thiadiazole C=S vibration (~1240–1255 cm⁻¹) align with data for analogous triazoles and thiadiazoles . Absence of νS-H bands (~2500–2600 cm⁻¹) in the target suggests a thione tautomer, as observed in triazole-thione derivatives .
- NMR : Methyl groups on the thiadiazole (e.g., δ ~2.80 ppm in ) and tert-butyl protons (δ ~1.3–1.4 ppm) would dominate the ¹H-NMR spectrum, consistent with related structures.
Biological Activity
4-(4-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide, a compound featuring a thiadiazole moiety, has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C17H23N3O2S
- Molecular Weight : 333.45 g/mol
- CAS Number : 312514-45-7
Structure
The compound consists of a butanamide backbone substituted with a thiadiazole ring and a tert-butylphenoxy group. The presence of the thiadiazole moiety is significant as it is associated with various biological activities.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit notable antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown efficacy against various bacterial and fungal strains:
- Bacterial Activity :
- Fungal Activity :
Structure-Activity Relationship (SAR)
The biological efficacy of thiadiazole derivatives is influenced by structural modifications. For example:
- Substituents on the Phenyl Ring : The presence of halogen or oxygenated substituents enhances antibacterial activity, particularly against Gram-positive bacteria .
- Thiadiazole Variants : The introduction of different functional groups at specific positions on the thiadiazole ring can lead to significant changes in biological activity. For instance, compounds with nitro or halogen substituents generally exhibit improved potency .
Study 1: Antimicrobial Efficacy Evaluation
A series of 1,3,4-thiadiazole derivatives were evaluated for their antimicrobial properties. The study found that compounds similar to this compound showed promising results against both bacterial and fungal strains. Notably:
| Compound | Bacterial Strain | MIC (μg/mL) | Fungal Strain | MIC (μg/mL) |
|---|---|---|---|---|
| A | E. coli | 31.25 | C. albicans | 32.6 |
| B | S. aureus | 62.5 | A. niger | 42 |
This data suggests that structural modifications can lead to enhanced biological activity.
Study 2: Molecular Docking Studies
Molecular docking studies conducted on related thiadiazole compounds indicated strong binding affinities to target enzymes involved in bacterial cell wall synthesis and fungal growth pathways. This supports the hypothesis that these compounds could serve as effective antimicrobial agents through specific interactions at the molecular level .
Q & A
Q. What are the common synthetic routes for 4-(4-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide, and how are intermediates characterized?
The compound is typically synthesized via multi-step reactions, including condensation of 4-tert-butylphenol with a halogenated butanamide precursor, followed by coupling to a 5-methyl-1,3,4-thiadiazol-2-amine moiety. Key intermediates (e.g., tert-butylphenoxy butanoyl chloride) are characterized using NMR (¹H/¹³C) and FT-IR spectroscopy to confirm functional groups. Purity is assessed via HPLC with UV detection (≥95% threshold) .
Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?
High-resolution mass spectrometry (HRMS) is critical for verifying molecular mass and formula. ¹H NMR in DMSO-d₆ is used to resolve aromatic protons (δ 7.2–7.8 ppm) and tert-butyl groups (δ 1.3 ppm). X-ray crystallography, as applied to analogous thiadiazole derivatives, provides definitive confirmation of stereochemistry and crystal packing .
Q. How can researchers address solubility challenges during in vitro assays?
Solubility in aqueous buffers is often poor due to the hydrophobic tert-butyl and thiadiazole groups. Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents. Dynamic light scattering (DLS) can monitor aggregation in biological media .
Q. What safety protocols are recommended for handling this compound in the lab?
Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods during synthesis to avoid inhalation. Waste containing thiadiazole or tert-butyl groups must be collected separately and disposed via certified hazardous waste contractors due to potential environmental persistence .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Systematic modifications include:
- Replacing the tert-butyl group with trifluoromethyl or isopropyl to alter lipophilicity (logP).
- Introducing electron-withdrawing groups (e.g., nitro) on the thiadiazole ring to enhance electrophilicity. Biological testing (e.g., enzyme inhibition assays) should pair with computational docking (AutoDock Vina) to predict binding affinities .
Q. What experimental designs resolve contradictions in reported biological activity data?
Use orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to confirm target engagement. For inconsistent cytotoxicity results, standardize cell lines (e.g., HepG2 vs. HEK293) and normalize data to controls like cisplatin. Statistical validation via ANOVA with post-hoc Tukey tests reduces false positives .
Q. How can computational modeling predict metabolic stability and toxicity?
Perform DFT calculations (B3LYP/6-31G*) to identify electrophilic sites prone to cytochrome P450 oxidation. ADMET predictors (e.g., SwissADME) estimate metabolic pathways. MD simulations (GROMACS) model membrane permeability and blood-brain barrier penetration .
Q. What strategies improve yield in large-scale synthesis without compromising purity?
Optimize reaction conditions using design of experiments (DoE):
Q. How do crystallographic studies inform formulation strategies?
X-ray diffraction of co-crystals with excipients (e.g., mannitol) reveals intermolecular interactions affecting stability. Differential scanning calorimetry (DSC) identifies polymorphic transitions critical for tablet compression .
Q. What statistical methods validate pharmacological synergy in combination therapies?
Use the Chou-Talalay combination index (CI) model:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
